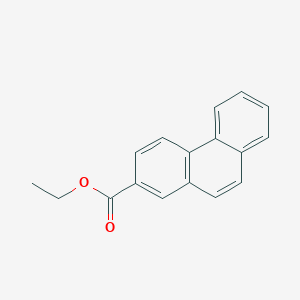Ethyl phenanthrene-2-carboxylate
CAS No.: 94540-85-9
Cat. No.: VC3749359
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94540-85-9 |
|---|---|
| Molecular Formula | C17H14O2 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | ethyl phenanthrene-2-carboxylate |
| Standard InChI | InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 |
| Standard InChI Key | SPDSVQDCEDNGGL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Properties
Ethyl phenanthrene-2-carboxylate is characterized by its distinct chemical identity and physical properties that define its behavior in various chemical environments.
Basic Identification
Ethyl phenanthrene-2-carboxylate is formally known as the ethyl ester of phenanthrene-2-carboxylic acid. It has several synonyms in chemical literature including 2-phenanthrenecarboxylic acid ethyl ester and ethylphenanthrene-2-carboxylate. The compound is assigned the CAS registry number 94540-85-9, which serves as its unique identifier in chemical databases worldwide .
Molecular Structure and Properties
The compound has a molecular formula of C₁₇H₁₄O₂, consisting of the phenanthrene skeleton with a carboxylic acid ethyl ester group (-COOC₂H₅) attached at the 2-position. Its molecular weight is 250.29 g/mol, placing it in the moderate molecular weight category among organic compounds . The structure features the characteristic three fused benzene rings of phenanthrene with the ester group extending from the central ring.
Table 1: Basic Chemical Properties of Ethyl Phenanthrene-2-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 94540-85-9 |
| IUPAC Name | Ethyl phenanthrene-2-carboxylate |
| InChIKey | SPDSVQDCEDNGGL-UHFFFAOYSA-N |
Structural Representation
The compound can be represented using various notations that are standard in chemical literature. Its SMILES notation is CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2, which provides a linear string representation of its structure. The InChI (International Chemical Identifier) is InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3, offering a more detailed structural description .
Synthetic Pathways
The synthesis of ethyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid, which itself can be synthesized through various routes.
From Phenanthrene-2-Carboxylic Acid
The most straightforward synthetic route to ethyl phenanthrene-2-carboxylate is through the esterification of phenanthrene-2-carboxylic acid with ethanol under acidic conditions. This follows standard esterification procedures commonly employed in organic synthesis.
Synthesis of Precursor
Phenanthrene-2-carboxylic acid, the direct precursor to our compound of interest, can be synthesized by oxidizing 2-acetylphenanthrene with sodium hypochlorite solution. This reaction typically involves refluxing 2-acetylphenanthrene with approximately 5% sodium hypochlorite solution for an extended period (around 24 hours) . The reaction proceeds as follows:
-
2-Acetylphenanthrene is subjected to oxidative cleavage by sodium hypochlorite
-
The methyl group undergoes oxidation to form the carboxylic acid
-
The resulting phenanthrene-2-carboxylic acid can then be isolated and purified
The synthesis of phenanthrene-2-carboxylic acid has been documented as yielding the product with distinct physical characteristics that aid in its identification and confirmation .
Alternative Synthesis Approaches
Research has indicated that phenanthrene-2-carboxylic acid can also be formed through direct carboxylation of phenanthrene. Studies on anaerobic biodegradation of phenanthrene by sulfate-reducing bacteria have demonstrated that these microorganisms can activate phenanthrene through carboxylation at the C-2 position . This biological pathway suggests potential biomimetic approaches for synthetic chemists seeking alternative routes to phenanthrene-2-carboxylic derivatives.
Spectroscopic Characterization
Spectroscopic methods provide valuable data for confirming the structure and purity of ethyl phenanthrene-2-carboxylate.
Mass Spectral Fragmentation
Mass spectral analysis of phenanthrene carboxylic acid derivatives typically shows characteristic fragmentation patterns. For the silylated derivative of phenanthrene-2-carboxylic acid, fragments at m/z 206, 280, and 295 have been observed . The ethyl ester would show a different but related fragmentation pattern, with the molecular ion expected at m/z 250 corresponding to its molecular weight.
Biological Significance
Research into the biological aspects of phenanthrene derivatives provides context for understanding potential applications of ethyl phenanthrene-2-carboxylate.
Microbial Metabolism
Studies have demonstrated that certain sulfate-reducing bacteria can metabolize phenanthrene under anaerobic conditions. The metabolic pathway involves carboxylation at the C-2 position, forming phenanthrene-2-carboxylic acid as a key metabolite . This biological process is significant as it represents a natural pathway for the degradation of polycyclic aromatic hydrocarbons, which are environmental pollutants.
Analytical Methods
The analysis and detection of ethyl phenanthrene-2-carboxylate can be accomplished through various analytical techniques.
Chromatographic Methods
Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of phenanthrene derivatives including esters. For the parent acid, trimethylsilyl derivatization has been used to enhance volatility prior to GC-MS analysis . The ethyl ester would generally have sufficient volatility for direct GC-MS analysis without derivatization.
Spectroscopic Identification
Various spectroscopic methods can be employed for the characterization and identification of ethyl phenanthrene-2-carboxylate:
-
Infrared spectroscopy: Expected to show characteristic C=O stretching of the ester group around 1700-1735 cm⁻¹
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR would show signals for the ethyl group (triplet for CH₃ and quartet for CH₂) and the aromatic protons of the phenanthrene system
-
UV-Vis spectroscopy: Expected to exhibit absorption patterns characteristic of phenanthrene derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume